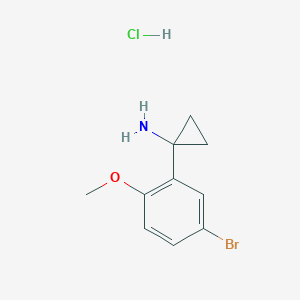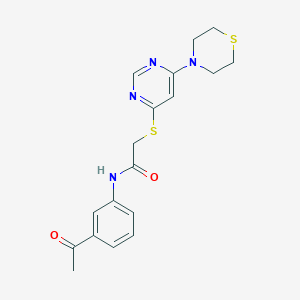
1-(5-Bromo-2-methoxyphenyl)cyclopropanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Bromo-2-methoxyphenyl)cyclopropanamine Hydrochloride” (CAS# 1909309-53-0) is a research chemical . It has a molecular weight of 278.57 and a molecular formula of C10H13BrClNO .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. Its IUPAC name is 1-(5-bromo-2-methoxyphenyl)cyclopropan-1-amine;hydrochloride . The canonical SMILES structure is COC1=C(C=C(C=C1)Br)C2(CC2)N.Cl . The InChI is InChI=1S/C10H12BrNO.ClH/c1-13-9-3-2-7(11)6-8(9)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H .Physical And Chemical Properties Analysis
The compound has a LogP value of 3.90780, indicating its relative lipophilicity . It has a topological polar surface area of 35.2 . The compound is canonicalized and has a complexity of 193 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique
Metabolic Pathways in Rats :
- Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine, a psychoactive phenethylamine, in rats. This research helps in understanding the metabolic pathways and the formation of various metabolites in biological systems, which is critical for drug development and toxicological studies (Kanamori et al., 2002).
Synthesis of Constrained Neurotransmitter Analogues :
- Faler and Joullié (2007) utilized the Ti(IV)-mediated cyclopropanation reaction to synthesize substituted 2-phenylcyclopropylamines and constrained analogues of neurotransmitters such as histamine and tryptamine. These compounds are known to inhibit monoamine oxidase and mimic hallucinogens, providing insights into the development of novel pharmaceutical compounds (Faler & Joullié, 2007).
Synthesis of Antiviral Compounds :
- Hocková et al. (2003) researched the synthesis of 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating potential antiviral activities. This research highlights the application of bromo-substituted compounds in the development of drugs targeting viral infections (Hocková et al., 2003).
Receptor Agonist Synthesis :
- Xin (1999) described the synthesis of a potent 5-HT receptor agonist using asymmetric cyclopropanation. This research is significant in the field of neuroscience, as it contributes to the understanding and development of receptor-specific drugs (Xin, 1999).
Analysis of Psychoactive Compounds :
- De Paoli et al. (2013) conducted a study on the characterization and analysis of psychoactive arylcyclohexylamines in biological matrices. This research is crucial for forensic and clinical toxicology, particularly in the context of substance abuse (De Paoli et al., 2013).
Endocrine Disrupting Chemicals Study :
- Kim et al. (2014) explored the impact of Methoxychlor and triclosan, emergent endocrine-disrupting chemicals, on ovarian cancer cell growth. This study is significant for understanding the potential health risks associated with environmental exposure to these chemicals (Kim et al., 2014).
Propriétés
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-9-3-2-7(11)6-8(9)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOCGSSXGJXDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methoxyphenyl)cyclopropanamine Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide](/img/structure/B2738564.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2738565.png)
![2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2738566.png)

![8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B2738572.png)
![N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide](/img/structure/B2738573.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2738574.png)
![lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2738575.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2738576.png)
![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2738580.png)
![2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2738581.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2738582.png)
![1-{4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl}-2-chloroethan-1-one hydrochloride](/img/structure/B2738583.png)
![N-(4-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2738585.png)